molecular formula C9H8F2O B13041176 4,5-difluoro-2,3-dihydro-1H-inden-1-ol

4,5-difluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13041176
M. Wt: 170.16 g/mol
InChI Key: OLXLGPHHILUIOV-UHFFFAOYSA-N
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Description

4,5-Difluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H8F2O It is a derivative of indan, featuring two fluorine atoms at the 4 and 5 positions and a hydroxyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of a precursor compound followed by reduction. One common method is to start with a functionalized indan derivative, which is then reacted with a fluorinating agent to introduce the fluorine atoms at the desired positions. The resulting intermediate is subsequently reduced to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated indan derivative.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,5-difluoro-2,3-dihydro-1H-inden-1-one, while nucleophilic substitution can introduce various functional groups at the fluorine positions .

Scientific Research Applications

4,5-Difluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-difluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and reactivity, while the hydroxyl group enhances its solubility and ability to form hydrogen bonds. These features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

4,5-difluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8,12H,2,4H2

InChI Key

OLXLGPHHILUIOV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2F)F

Origin of Product

United States

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